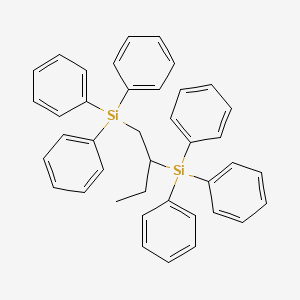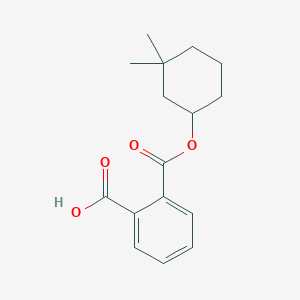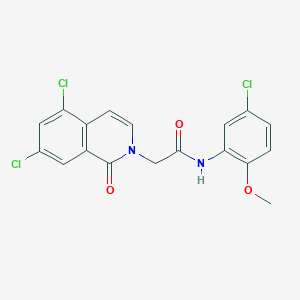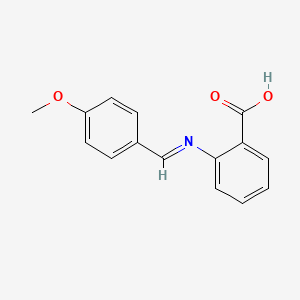
2-chloro-N-octadecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-octadecylacetamide is an organic compound with the molecular formula C20H40ClNO It is a member of the acetamide family, characterized by the presence of a chloro group and a long octadecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-octadecylacetamide typically involves the reaction of octadecylamine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-octadecylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: In the presence of water and a base or acid, the compound can hydrolyze to form octadecylamine and chloroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding amides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.
Hydrolysis: Formation of octadecylamine and chloroacetic acid.
Oxidation and Reduction: Formation of corresponding amides or amines.
Aplicaciones Científicas De Investigación
2-chloro-N-octadecylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential as a surfactant and its interactions with biological membranes.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-octadecylacetamide involves its interaction with cellular membranes and proteins. The long octadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The chloro group can participate in nucleophilic substitution reactions with cellular nucleophiles, leading to the modification of proteins and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N,N-dimethylacetamide: Similar structure but with two methyl groups instead of the long octadecyl chain.
2-chloro-N-phenylacetamide: Contains a phenyl group instead of the octadecyl chain.
Uniqueness
2-chloro-N-octadecylacetamide is unique due to its long hydrophobic octadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies.
Propiedades
Número CAS |
29194-41-0 |
|---|---|
Fórmula molecular |
C20H40ClNO |
Peso molecular |
346.0 g/mol |
Nombre IUPAC |
2-chloro-N-octadecylacetamide |
InChI |
InChI=1S/C20H40ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(23)19-21/h2-19H2,1H3,(H,22,23) |
Clave InChI |
XCIKQWNKNLRNPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




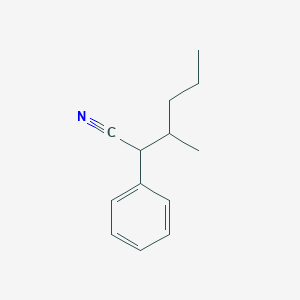

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)
